molecular formula C8H12N4O B2900596 {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea CAS No. 2408970-54-5

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea

Cat. No.: B2900596
CAS No.: 2408970-54-5
M. Wt: 180.211
InChI Key: IHUHIARKGSUBCC-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea is a heterocyclic compound that features a pyrazolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea can be achieved through various synthetic routesAnother approach is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine
  • 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Uniqueness

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea is unique due to its specific urea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8(13)11-6-2-1-5-12-7(6)3-4-10-12/h3-4,6H,1-2,5H2,(H3,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUHIARKGSUBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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